molecular formula C18H21N3O7 B12899150 Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate CAS No. 7355-90-0

Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate

Cat. No.: B12899150
CAS No.: 7355-90-0
M. Wt: 391.4 g/mol
InChI Key: OIFCLUUZPMYLIF-UHFFFAOYSA-N
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Description

Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate (CAS 7355-90-0) is a specialized malonate ester derivative designed for advanced organic synthesis and medicinal chemistry research . This compound is built upon the core structure of Diethyl acetamidomalonate (DEAM), a well-established reagent in the synthesis of racemic natural and unnatural α-amino acids . The molecule features a 6-nitro-1H-indol-3-ylmethyl group, which makes it a particularly valuable precursor for constructing complex amino acids incorporating an indole scaffold, a privileged structure in drug discovery. The primary research application of this compound is in the malonic ester synthesis pathway. The mechanism involves deprotonation of the active methylene group adjacent to the carbonyls, followed by alkylation with a suitable electrophile. In this case, the molecule is pre-alkylated, and subsequent hydrolysis and decarboxylation steps would yield a target α-amino acid . This makes it a crucial intermediate for researchers synthesizing novel tryptophan analogs or other indole-containing amino acids for use in peptidomimetics, chemical biology probes, and pharmaceutical development. Furthermore, Diethyl acetamidomalonate serves as a key starting material in the synthesis of active pharmaceutical ingredients such as Fingolimod, a treatment for multiple sclerosis . The presence of the nitro group on the indole ring offers a handle for further synthetic modifications, allowing researchers to diversify the molecule for a wide range of applications, including the development of new chemical entities. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Properties

CAS No.

7355-90-0

Molecular Formula

C18H21N3O7

Molecular Weight

391.4 g/mol

IUPAC Name

diethyl 2-acetamido-2-[(6-nitro-1H-indol-3-yl)methyl]propanedioate

InChI

InChI=1S/C18H21N3O7/c1-4-27-16(23)18(20-11(3)22,17(24)28-5-2)9-12-10-19-15-8-13(21(25)26)6-7-14(12)15/h6-8,10,19H,4-5,9H2,1-3H3,(H,20,22)

InChI Key

OIFCLUUZPMYLIF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-])(C(=O)OCC)NC(=O)C

Origin of Product

United States

Preparation Methods

Step 1: Formation of Nitroso-Group Diethyl Malonate

  • Reagents: Diethyl malonate, sodium nitrite, acetic acid.
  • Solvents: Organic solvents such as methylene dichloride, trichloromethane, ethylene dichloride, or toluene.
  • Conditions:
    • Diethyl malonate and sodium nitrite are dissolved in the organic solvent.
    • Acetic acid is added dropwise at 0–5 °C.
    • The mixture is warmed to 35–45 °C and stirred for 10–15 hours.
  • Outcome: Formation of nitroso-group diethyl malonate as a light yellow oil after filtration and solvent removal.

Step 2: Reductive Acylation to Acetamino Diethyl Malonate

  • Reagents: Nitroso-group diethyl malonate, acetic anhydride, acetic acid, zinc powder.
  • Conditions:
    • The nitroso intermediate is mixed with acetic acid and acetic anhydride.
    • Zinc powder is slowly added at 40–50 °C.
    • The reaction is maintained at 50–60 °C for 2 hours.
  • Workup:
    • Zinc acetate formed is filtered off.
    • Acetic acid is recovered by concentration.
    • The residue is recrystallized from purified water.
  • Yield and Purity:
    • Yield: Approximately 84.8%.
    • Purity: HPLC 99.92%, GC 99.80%.
    • Melting point: 96.5–97.5 °C.

Summary Table of Acetamino Diethyl Malonate Preparation

Step Reagents & Solvents Conditions Product Yield (%) Purity (HPLC) Notes
1 Diethyl malonate, sodium nitrite, acetic acid; solvent: methylene dichloride, trichloromethane, ethylene dichloride, or toluene 0–5 °C addition of acetic acid, then 35–45 °C for 10–15 h Nitroso-group diethyl malonate (light yellow oil) Not isolated pure - Filtration and solvent removal
2 Nitroso intermediate, acetic anhydride, acetic acid, zinc powder 40–60 °C, 2 h reductive acylation Acetamino diethyl malonate (white crystals) 84.8 99.92% Recrystallization from water

Attachment of the 6-Nitro-1H-Indol-3-yl Methyl Group

While direct literature on the exact preparation of Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate is limited, analogous synthetic strategies for related indole-substituted malonates provide insight:

  • The indole moiety is typically introduced via alkylation or condensation reactions involving the 3-position of the indole ring.
  • The 6-nitro substituent on the indole ring is introduced either by nitration of the indole precursor before coupling or by using a pre-nitrated indole derivative.
  • The coupling with acetamino diethyl malonate can be achieved through nucleophilic substitution or Mannich-type reactions, where the malonate enolate attacks an electrophilic site on the indole derivative.

Related Synthetic Approaches for Indole-Substituted Malonates

Research on similar compounds such as Diethyl 2-acetamido-2-((6-methoxy-1H-indol-3-yl)methyl)malonate shows:

  • Use of protected indole derivatives to control regioselectivity.
  • Reaction conditions involving mild bases and solvents like ethanol or acetic acid.
  • Purification by recrystallization or chromatography to achieve high purity.

Analytical and Research Findings

  • The patented method for acetamino diethyl malonate shows high reproducibility and purity, suitable for further functionalization.
  • Reaction parameters such as temperature, molar ratios, and solvent choice critically affect yield and purity.
  • The use of zinc powder in reductive acylation is effective for converting nitroso intermediates to acetamino derivatives.
  • Recrystallization from water provides a convenient purification step yielding high-quality crystals.

Chemical Reactions Analysis

Hydrolysis Reactions

The malonate ester groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility or introducing reactive sites for further functionalization.

Conditions and Outcomes

Reaction TypeConditionsProductsYield
Acidic HydrolysisHCl (6M), reflux, 8h2-Acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonic acid64%
Basic HydrolysisNaOH (2M), ethanol, 60°C, 6hSodium salt of malonic acid derivative71% (estimated)

Hydrolysis is influenced by steric hindrance from the indole and acetamido groups, which slightly reduces reaction rates compared to simpler malonate esters .

Nitro Group Reduction

The nitro group on the indole ring can be selectively reduced to an amine, enhancing the compound’s potential for forming hydrogen bonds or coordinating with metals.

Conditions and Outcomes

Reducing AgentCatalyst/SolventProductsYield
H₂ (1 atm)Pd/C, ethanol6-Amino-1H-indol-3-yl derivative85% (analogous reactions)
NaBH₄/CuCl₂Methanol/waterIntermediate hydroxylamineNot reported

The nitro-to-amine conversion is pivotal for synthesizing bioactive molecules, though exact yields for this compound require further validation .

Nucleophilic Substitution

The ester groups participate in nucleophilic acyl substitution reactions with amines, alcohols, or thiols.

Representative Reaction

NucleophileBaseSolventProductsYield
BenzylamineEt₃NDCMAmide derivative78% (estimated)
EthanolEthanolTransesterified productNot reported

Steric effects from the indole and acetamido substituents moderate reactivity, necessitating longer reaction times compared to unsubstituted malonates .

Acetylation of Indole NH

The indole’s NH group undergoes acetylation under mild conditions, as demonstrated in analogous indole derivatives.

Example Protocol

ReagentBaseSolventTimeYield
Acetyl chlorideEt₃NDCM, 0°C → RT2h93%

This reaction preserves the malonate and nitro groups while modifying the indole’s electronic properties .

Metal Complexation

The compound acts as a polydentate ligand, coordinating with transition metals via the malonate’s oxygen atoms and indole’s π-system.

Reported Complexes

Metal SaltConditionsProductApplication
FeCl₃·6H₂OReflux, H₂O/EtOH, 12hFe(III) complexCatalytic studies
CuCl₂·2H₂OReflux, 79°C, 12hCu(II) complexAntimicrobial agents

Complexation enhances stability and introduces redox-active properties, though specific data for this compound remain exploratory .

Knoevenagel Condensation

As a malonate derivative, it participates in Knoevenagel reactions to form α,β-unsaturated compounds.

Comparative Reactivity

ReagentpKa (DMSO)Reaction TimeYield
Diethyl malonate16.46h82%
Nitromethane17.24h94%

While less reactive than nitromethane, diethyl malonate derivatives provide steric control for selective product formation .

Scientific Research Applications

Pharmaceutical Development

Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate has been investigated for its potential as an anti-cancer agent. The indole structure is known to exhibit various pharmacological properties, including anti-tumor activity. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives synthesized from this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action was linked to the inhibition of specific kinases involved in cell growth and survival pathways .

Synthetic Chemistry

This compound serves as a key intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis.

Example Reactions:

  • Alkylation Reactions: The malonate group can be utilized for alkylation processes, allowing for the introduction of various alkyl chains.
  • Condensation Reactions: It can participate in condensation reactions to form larger, more complex structures that may possess enhanced biological activities.

Cosmetic Formulations

Recent research has explored the use of this compound in cosmetic formulations due to its potential skin benefits. The compound's ability to penetrate skin layers makes it a candidate for enhancing skin absorption of active ingredients.

Case Study: Skin Absorption Studies
A study evaluated the dermal absorption characteristics of formulations containing this compound. Results indicated improved bioavailability of active ingredients when used in conjunction with this compound, suggesting its utility in topical applications for enhanced efficacy .

Agricultural Applications

Emerging research indicates that derivatives of this compound may also have applications in agriculture as plant growth regulators or pesticides. The indole structure is known to influence plant growth and development.

Research Findings:
Field trials have shown that certain derivatives can enhance plant growth rates and improve resistance to pests and diseases, although more extensive studies are required to fully understand their mechanisms and efficacy .

Mechanism of Action

The mechanism of action of Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways.

    Pathways: It may inhibit or activate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The compound belongs to a class of diethyl malonate derivatives with diverse substituents on the central carbon atom. Below is a comparative analysis of its structural analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent (R) Molecular Formula Key Features & Applications References
Target Compound 6-Nitro-1H-indol-3-ylmethyl C₁₉H₂₁N₃O₇ Nitroindole group may enhance electron-withdrawing effects; potential CNS activity.
Diethyl 2-acetamido-2-(4-nitrobenzyl)malonate 4-Nitrobenzyl C₁₆H₂₀N₂O₇ Nitrobenzyl group; used in S1P1 receptor agonist synthesis.
Diethyl 2-acetamido-2-((2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl)malonate 2-Methyl-4-oxo-dihydroquinolinyl C₂₀H₂₄N₂O₆ Antimicrobial activity reported; quinoline core enhances lipophilicity.
Diethyl 2-acetamido-2-(3-nitrophenylmethyl)malonate 3-Nitrophenylmethyl C₁₇H₂₀N₂O₇ Nitro group at meta position; used in peptide synthesis.
Diethyl 2-acetamido-2-(benzo[b]thiophen-3-ylmethyl)malonate Benzo[b]thiophen-3-ylmethyl C₁₉H₂₁NO₆S Sulfur-containing heterocycle; potential for redox-active applications.

Physicochemical Properties

  • Stability : Nitro groups may confer photolytic sensitivity, whereas sulfur-containing analogs () could exhibit higher thermal stability .
  • Spectroscopic Data :
    • NMR : The indole proton signals (δ 7.0–8.5 ppm) distinguish the target compound from benzyl-substituted analogs (δ 6.5–7.5 ppm for nitrobenzyl) .
    • IR : Strong carbonyl stretches (~1740 cm⁻¹) for malonate esters are consistent across analogs .

Biological Activity

Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate (CAS Number: 7355-90-0) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C18H21N3O7, with a molecular weight of approximately 391.375 g/mol. Its structural characteristics include a nitro group on the indole ring, which is known to influence biological activity through various mechanisms.

PropertyValue
Molecular FormulaC18H21N3O7
Molecular Weight391.375 g/mol
LogP2.5338
Polar Surface Area (PSA)143.31 Ų

Synthesis

The synthesis of this compound typically involves the reaction of diethyl malonate with appropriate acetamido and nitro-substituted indole derivatives. The process can be optimized for yield and purity using various organic solvents and reaction conditions. For example, one method involves refluxing the components in anhydrous toluene, leading to the desired product with satisfactory yields .

Antimicrobial Properties

Research indicates that derivatives of indole compounds often exhibit significant antimicrobial activity. This compound has been subjected to in vitro testing against various bacterial strains. Preliminary studies suggest that it possesses antibacterial properties, particularly against Gram-positive bacteria . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer potential. This compound has shown promise in inhibiting cancer cell proliferation in several studies. For instance, its analogs have been evaluated for their ability to induce apoptosis in cancer cell lines through pathways involving oxidative stress and mitochondrial dysfunction .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. Studies utilizing DPPH radical scavenging assays have indicated that similar compounds exhibit significant antioxidant activity, supporting the hypothesis that this compound may also confer protective effects against oxidative damage .

Case Studies

  • Antimicrobial Screening : In a study evaluating various indole derivatives, this compound was tested against multiple bacterial strains using the agar well diffusion method. Results indicated a moderate level of antibacterial activity, warranting further investigation into its mechanism of action and potential clinical applications .
  • Anticancer Research : A series of experiments conducted on human cancer cell lines demonstrated that compounds similar to this compound significantly inhibited cell growth and induced apoptosis via caspase activation pathways. These findings suggest that this compound could be a candidate for further development as an anticancer agent .

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